

An In-depth Technical Guide to Organotin Chemistry for Graduate Students

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Compound of Interest

Compound Name: Stannane

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Abstract

Organotin chemistry, a cornerstone of organometallic chemistry, encompasses the synthesis, structure, reactivity, and applications of compounds containing a tin-carbon bond. Since Edward Frankland's synthesis of diethyltin diiodide in 1849, the field has burgeoned, driven by the diverse applications of these compounds, ranging from polymer stabilizers and catalysts to versatile reagents in organic synthesis. This technical guide provides a comprehensive overview of organotin chemistry tailored for graduate students and professionals in the chemical sciences. It delves into the fundamental aspects of structure and bonding, explores the primary synthetic methodologies and characteristic reactions, details key analytical techniques for their characterization, and discusses their broad applications and toxicological profiles. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for the synthesis of key organotin compounds are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Organotin Chemistry

Organotin compounds are defined as species containing at least one covalent bond between a tin atom and a carbon atom. The field of organotin chemistry officially began in the mid-19th century with the work of Edward Frankland.^[1] A significant expansion of the field occurred in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile

method for forming tin-carbon bonds.[1] The industrial applications of organotin compounds, discovered in the 1940s, such as their use as stabilizers for polyvinyl chloride (PVC), spurred a renaissance in organotin research.[2]

Organotin compounds are generally classified based on the number of organic groups attached to the tin atom, leading to four main classes: mono-, di-, tri-, and tetraorganotins, represented by the general formula R_nSnX_{4-n} (where R is an organic group and X is an anionic species).[3] Tin can exist in two primary oxidation states in these compounds: +2 (stannous) and +4 (stannic).[4] Organotin(IV) compounds are far more common and stable than their organotin(II) counterparts.[4]

Structure and Bonding in Organotin Compounds

The geometry and bonding in organotin compounds are dictated by the oxidation state of the tin atom, its coordination number, and the nature of the organic and anionic ligands.

2.1. Oxidation States and Geometries

Tin, a member of Group 14, has a valence electron configuration of $5s^25p^2$. In its organometallic compounds, it predominantly exhibits the +4 oxidation state, forming four covalent bonds. Tetraorganotin compounds (R_4Sn) invariably adopt a tetrahedral geometry around the tin atom.[1] However, unlike carbon, tin can expand its coordination number to five or even six, particularly in organotin halides and other derivatives with electronegative substituents.[1] This leads to trigonal bipyramidal and octahedral geometries, respectively.

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Caption: Classification and typical geometries of organotin(IV) compounds.

2.2. The Carbon-Tin Bond

The carbon-tin (C-Sn) bond is a covalent bond with a significant degree of polarity due to the difference in electronegativity between carbon (2.55) and tin (1.96). This polarity results in a partial positive charge on the tin atom and a partial negative charge on the carbon atom, influencing the reactivity of the bond. The C-Sn bond is weaker than the C-C bond, making it susceptible to cleavage by various reagents.

Table 1: Typical Carbon-Tin Bond Lengths and Energies

Bond Type	Example Compound	Bond Length (Å)	Bond Dissociation Energy (kcal/mol)
Sn-C(sp ³)	(CH ₃) ₄ Sn	2.144	~52
Sn-C(sp ²)	(C ₆ H ₅) ₄ Sn	2.15	~60
Sn-C(sp)	(CH≡C) ₄ Sn	2.05	-
Sn-Cl	(CH ₃) ₃ SnCl	2.345	~83
Sn-H	(n-Bu) ₃ SnH	1.70	~74

Note: Bond energies can vary depending on the specific molecular environment.

Synthesis of Organotin Compounds

Several general methods are employed for the synthesis of organotin compounds, with the choice of method depending on the desired compound and the available starting materials.

3.1. Grignard and Organoalkali Metal Reagents

The reaction of a tin halide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) or an organolithium reagent (RLi) is a widely used method for the formation of C-Sn bonds.

This method is particularly useful for the synthesis of tetraorganotin compounds.



3.2. Wurtz-type Reactions

The reaction of an alkyl halide with a sodium-tin alloy is a classic method for synthesizing tetraalkyltin compounds.



3.3. Kocheshkov Redistribution Reactions

Organotin halides can be prepared by the redistribution reaction between a tetraorganotin and a tin tetrahalide. The stoichiometry of the reactants determines the product.

Reactions:

- $3 \text{ R}_4\text{Sn} + \text{SnCl}_4 \rightarrow 4 \text{ R}_3\text{SnCl}$
- $\text{R}_4\text{Sn} + \text{SnCl}_4 \rightarrow 2 \text{ R}_2\text{SnCl}_2$
- $\text{R}_4\text{Sn} + 3 \text{ SnCl}_4 \rightarrow 4 \text{ RSnCl}_3$

3.4. Hydrostannylation

The addition of an organotin hydride (R_3SnH) across a carbon-carbon double or triple bond, known as hydrostannylation, is an efficient method for synthesizing functionally substituted organotin compounds. This reaction can proceed via a radical or a transition-metal-catalyzed mechanism.^[5]

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Caption: Key synthetic pathways to various classes of organotin compounds.

Reactions of Organotin Compounds

Organotin compounds participate in a wide array of chemical transformations, making them valuable reagents and intermediates in organic synthesis.

4.1. Cleavage of the Carbon-Tin Bond

The C-Sn bond can be cleaved by a variety of electrophilic reagents, including halogens, mineral acids, and metal halides. The ease of cleavage depends on the nature of the organic group, with aryl and vinyl groups being more readily cleaved than alkyl groups.

Reaction with Halogens: $R_4Sn + X_2 \rightarrow R_3SnX + RX$

4.2. Stille Cross-Coupling Reaction

The palladium-catalyzed cross-coupling reaction of an organotin compound with an organic halide or triflate is known as the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

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Caption: The palladium-catalyzed cycle of the Stille cross-coupling reaction.

4.3. Reactions of Organotin Hydrides

Organotin hydrides are versatile reducing agents in organic synthesis. They can reduce a wide range of functional groups, including alkyl halides, aldehydes, and ketones. These reactions often proceed through a free-radical chain mechanism.

Characterization of Organotin Compounds

A variety of spectroscopic techniques are employed to characterize organotin compounds.

5.1. ^{119}Sn NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the ^{119}Sn nucleus is a powerful tool for the structural elucidation of organotin compounds. The ^{119}Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom, covering a very wide range of over 5000 ppm.^[6] An increase in the coordination number at the tin center generally leads to an upfield shift in the ^{119}Sn resonance.^[7]

Table 2: Typical ^{119}Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds

Compound Class	General Formula	Coordination Number	Typical ^{119}Sn Chemical Shift Range (ppm)
Tetraorganotins	R_4Sn	4	+40 to -160
Triorganotin Halides	R_3SnX	4 or 5	+170 to -70
Diorganotin Dihalides	R_2SnX_2	4, 5, or 6	+140 to -220
Monoorganotin Trihalides	RSnX_3	4, 5, or 6	-10 to -350

Reference: Tetramethyltin (TMSn) at 0 ppm.

5.2. Other Spectroscopic Techniques

^1H and ^{13}C NMR spectroscopy are also routinely used to characterize the organic ligands attached to the tin atom. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while X-ray crystallography allows for the precise determination of the three-dimensional structure of crystalline organotin compounds.

Applications of Organotin Compounds

Organotin compounds have found widespread application in various industrial and technological sectors.

6.1. Polymer Stabilizers

Diorganotin compounds, such as dibutyltin dilaurate, are extensively used as heat stabilizers for PVC.[2] They prevent the thermal degradation of the polymer by scavenging HCl and disrupting the formation of conjugated polyene sequences that lead to discoloration and embrittlement.

6.2. Catalysis

Organotin compounds are effective catalysts for a variety of organic reactions, including the formation of polyurethanes, silicones, and esters.[8] In polyurethane production, organotin

catalysts facilitate the reaction between isocyanates and polyols.[9] They are also used as catalysts in transesterification reactions for the synthesis of polyesters.[10]

6.3. Materials Science

Organotin compounds serve as precursors for the deposition of tin-containing thin films by methods such as Chemical Vapor Deposition (CVD).[2] For example, organotin halides can be used to deposit transparent conducting films of tin oxide (SnO_2) on glass.[4] Fluorinated organotin compounds are used as precursors for fluorine-doped tin oxide films.[6]

6.4. Organic Synthesis

As discussed earlier, organotin compounds are invaluable reagents in organic synthesis, most notably in the Stille cross-coupling reaction for the formation of C-C bonds. Organotin hydrides are also widely used as radical-based reducing agents.

Toxicology of Organotin Compounds

The biological activity and toxicity of organotin compounds are highly dependent on their structure, particularly the number and nature of the organic substituents.

7.1. Structure-Toxicity Relationship

The general order of toxicity for organotin compounds is: $\text{R}_3\text{SnX} > \text{R}_2\text{SnX}_2 > \text{RSnX}_3 > \text{R}_4\text{Sn}$. Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic class. The nature of the organic group also plays a crucial role, with toxicity generally decreasing as the alkyl chain length increases.

7.2. Molecular Mechanisms of Toxicity

The toxicity of organotin compounds arises from their ability to interfere with various biological processes. Triorganotins are known to be potent inhibitors of mitochondrial ATP synthase, disrupting cellular energy metabolism.[11] They can also act as endocrine disruptors, with TBT and TPT being agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPAR γ).[12] This can lead to effects such as the induction of imposex (the imposition of male sexual characteristics on female gastropods). Organotins also exhibit neurotoxicity, inducing neuronal cell death and behavioral abnormalities.[12]

Table 3: Acute Toxicity of Selected Organotin Compounds

Compound	Organism	Route	LD ₅₀ (mg/kg)
Tributyltin oxide (TBTO)	Rat	Oral	148-234
Triphenyltin acetate	Rat	Oral	136
Dibutyltin dichloride	Rat	Oral	112
Monobutyltin trichloride	Rat	Oral	2200

Experimental Protocols

8.1. Synthesis of Tetraphenyltin (Ph₄Sn)

Materials:

- Clean sodium chunks (15 g)
- Dry toluene (250 ml)
- Chlorobenzene
- Stannic chloride (SnCl₄)
- Argon gas
- Kerosene

Apparatus:

- 500 ml three-neck, round-bottom flask
- High-speed stirring motor with sharp metal blades
- Thermometer

- Argon inlet tube
- Dropping funnel
- Heating mantle
- Sintered-glass funnel and filter flask

Procedure:

- Place 15 g of clean sodium chunks and 250 ml of dry toluene into the three-neck flask.
- Insert a thermometer and an argon inlet tube through one side arm and stopper the other. Insert the stirrer through the main neck.
- While stirring gently under a slow stream of argon, heat the contents to 105 °C.
- Increase the stirring speed to full power to disperse the molten sodium.
- After the sodium is finely dispersed, add a solution of chlorobenzene in toluene dropwise from the dropping funnel.
- After the addition of chlorobenzene is complete (approximately 1-2 hours), add a solution of 10 ml of stannic chloride in 25 ml of toluene from the dropping funnel over 30 minutes, maintaining the temperature below 45 °C by cooling.
- After the reaction is complete, heat the mixture to boiling and quickly filter through a sintered-glass funnel.
- Cool the filtrate in an ice bath to crystallize the tetraphenyltin.
- Collect the crystals by suction filtration and allow them to air dry. A typical yield is around 25 g with a melting point of 226-228 °C. Recrystallization from benzene or toluene can afford a purer product with a melting point of 229 °C.[9]

8.2. Synthesis of Tributyltin Hydride ((n-Bu)₃SnH)

Materials:

- Tributyltin chloride (162 g)
- Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) solution
- Toluene
- Ice-water bath

Apparatus:

- 1 L reaction flask
- Dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- Charge a 1 L reaction flask with 162 g of tributyltin chloride.
- Over 20 minutes, add 87.3 ml of Vitride® solution while maintaining the temperature at 28-30 °C using an ice-water bath.
- Heat the mixture at 45-50 °C for 30 minutes.
- Filter the reaction mixture.
- Remove the toluene from the filtrate under reduced pressure.
- Distill the residue to obtain tributyltin hydride. A typical yield is 137.6 g (95%), with a boiling point of 118-124 °C at 5-6 mmHg.[\[12\]](#)

Conclusion

Organotin chemistry remains a vibrant and evolving field with significant academic and industrial importance. From their fundamental roles in stabilizing polymers to their sophisticated applications as catalysts and reagents in organic synthesis, organotin compounds offer a rich

landscape for scientific exploration. A thorough understanding of their synthesis, structure, reactivity, and toxicological properties is essential for their safe and effective utilization. This guide has provided a foundational overview of these key aspects, equipping graduate students and professionals with the knowledge to further explore and contribute to this fascinating area of organometallic chemistry. The continued development of novel organotin compounds and their applications, coupled with a growing awareness of their environmental impact, will undoubtedly shape the future of this field.

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